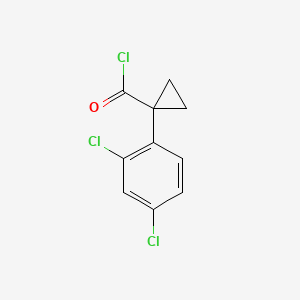
4-Boc-1-cyclopentene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Boc-1-cyclopentene is an organic compound with a cyclopentene ring structure substituted with a tert-butyl ester group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Boc-1-cyclopentene can be synthesized through several methods. One common approach involves the reaction of cyclopent-3-ene-1-carboxylic acid with tert-butyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ester . Another method involves the use of tert-butyl chloroformate and cyclopent-3-ene-1-carboxylic acid in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of tert-butyl cyclopent-3-ene-1-carboxylate typically involves large-scale esterification reactions using automated reactors. The process is optimized for high yield and purity, often employing continuous flow techniques and advanced purification methods such as distillation and crystallization .
Análisis De Reacciones Químicas
Types of Reactions
4-Boc-1-cyclopentene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclopent-3-ene-1-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Cyclopent-3-ene-1-carboxylic acid derivatives.
Reduction: Cyclopent-3-ene-1-methanol.
Substitution: Various substituted cyclopent-3-ene-1-carboxylates.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, tert-butyl cyclopent-3-ene-1-carboxylate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the synthesis of bicyclo[3.2.1]octanes, which are found in natural products and bioactive molecules .
Biology and Medicine
Its derivatives have shown promising biological activities .
Industry
In the industrial sector, tert-butyl cyclopent-3-ene-1-carboxylate is used in the production of specialty chemicals and materials. It is also employed in the synthesis of polymers and resins .
Mecanismo De Acción
The mechanism of action of tert-butyl cyclopent-3-ene-1-carboxylate involves its interaction with specific molecular targets. For instance, in biological systems, its derivatives may inhibit bacterial enzymes or interfere with thrombotic pathways. The exact molecular targets and pathways depend on the specific derivative and its application .
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl 1-(2-iodobenzoyl)-cyclopent-3-ene-1-carboxylate: This compound has a similar cyclopentene ring structure but with an additional iodobenzoyl group.
Tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: Another similar compound with a different substitution pattern on the cyclopentene ring.
Uniqueness
4-Boc-1-cyclopentene is unique due to its specific ester functional group and the reactivity of the cyclopentene ring. This combination allows for a wide range of chemical transformations and applications in various fields .
Propiedades
Fórmula molecular |
C10H16O2 |
|---|---|
Peso molecular |
168.23 g/mol |
Nombre IUPAC |
tert-butyl cyclopent-3-ene-1-carboxylate |
InChI |
InChI=1S/C10H16O2/c1-10(2,3)12-9(11)8-6-4-5-7-8/h4-5,8H,6-7H2,1-3H3 |
Clave InChI |
RXQLNMAPQLUGAA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C1CC=CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 2-(methylsulfonyl)-7-phenylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B8749657.png)






![7-chloro-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine](/img/structure/B8749698.png)





